An In-depth Technical Guide to the Structure Elucidation of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
An In-depth Technical Guide to the Structure Elucidation of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
This guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structure elucidation of 1,2-ditosylamino-4-fluoro-5-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex aromatic compounds. This document moves beyond a simple recitation of protocols to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction and Synthetic Strategy
The target molecule, 1,2-ditosylamino-4-fluoro-5-nitrobenzene, is a complex aromatic system featuring two sulfonamide linkages, a nitro group, and a fluorine atom. The precise arrangement of these substituents on the benzene ring is critical for its potential applications, necessitating unambiguous structural verification.
While direct synthetic routes for this specific molecule are not readily found in the literature, a logical and high-yielding synthesis can be postulated starting from commercially available precursors. A plausible synthetic pathway involves the tosylation of 4-fluoro-5-nitro-1,2-phenylenediamine. This precursor can be synthesized from 1,2-diamino-4-nitrobenzene, which is prepared by the partial reduction of 2,4-dinitroaniline[1][2]. The tosylation reaction would proceed by reacting 4-fluoro-5-nitro-1,2-phenylenediamine with p-toluenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine.
The rationale for this synthetic choice is the well-established reactivity of aromatic amines towards sulfonyl chlorides to form stable sulfonamides[3]. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is not expected to significantly hinder the nucleophilicity of the amino groups in this reaction.
A Multi-faceted Approach to Structure Elucidation
The following diagram illustrates the workflow for the comprehensive structure elucidation of the target compound.
Caption: Workflow for the synthesis and structural elucidation of 1,2-ditosylamino-4-fluoro-5-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1,2-ditosylamino-4-fluoro-5-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the number and environment of the protons in the molecule.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | d | 1H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the adjacent proton, shifting it significantly downfield. |
| ~7.8 - 8.0 | d | 4H | Ar-H (ortho to SO₂) | Protons on the tosyl groups adjacent to the sulfonyl group are deshielded. |
| ~7.3 - 7.5 | d | 4H | Ar-H (meta to SO₂) | Protons on the tosyl groups meta to the sulfonyl group are less deshielded. |
| ~7.0 - 7.3 | d | 1H | Ar-H (ortho to F) | The fluorine atom will couple with the adjacent proton, resulting in a doublet. |
| ~2.4 | s | 6H | CH₃ (tosyl) | The methyl groups of the two tosyl moieties are chemically equivalent and will appear as a singlet. |
| ~9.0 - 10.0 | br s | 2H | N-H (sulfonamide) | The sulfonamide protons are acidic and their chemical shift can be concentration and solvent dependent. They may appear as a broad singlet. |
Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
The interpretation of the aromatic region is crucial. The distinct chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents[6][7]. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the proton ortho to it. The fluorine atom, being electronegative, will also influence the chemical shift of the adjacent proton and will exhibit characteristic coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | C-F | The carbon directly attached to the fluorine atom will show a large chemical shift and a strong coupling constant with ¹⁹F. |
| ~145 - 150 | C-NO₂ | The carbon attached to the nitro group is significantly deshielded. |
| ~140 - 145 | C-S (tosyl) | The ipso-carbon of the tosyl groups. |
| ~135 - 140 | C-N (benzenoid) | The carbons of the central benzene ring attached to the nitrogen atoms. |
| ~130 - 135 | C-CH₃ (tosyl) | The ipso-carbon of the tosyl groups attached to the methyl group. |
| ~125 - 130 | CH (tosyl) | The aromatic carbons of the tosyl groups. |
| ~115 - 125 | CH (benzenoid) | The aromatic carbons of the central benzene ring. |
| ~21 | CH₃ (tosyl) | The methyl carbons of the tosyl groups. |
Aromatic carbons typically resonate in the range of 120-150 ppm[8][9]. The presence of electron-withdrawing groups like nitro and sulfonyl groups, as well as the fluorine atom, will cause the attached carbons to appear at the lower end of this range[10].
¹⁹F NMR Spectroscopy
A fluorine NMR spectrum will show a single resonance for the fluorine atom, and its coupling to neighboring protons will further confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight of the compound, which in turn confirms its elemental composition[11].
Expected HRMS Data:
-
Molecular Formula: C₂₀H₁₈FN₃O₆S₂
-
Calculated Exact Mass: 495.0570
-
Observed m/z: [M+H]⁺ at 496.0648
The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Key expected fragments would include the loss of one or both tosyl groups (mass = 155.02) and the nitro group (mass = 46.01)[12][13].
The following diagram illustrates the expected key fragmentations of 1,2-ditosylamino-4-fluoro-5-nitrobenzene in a mass spectrometer.
Caption: Predicted mass fragmentation pathway for 1,2-ditosylamino-4-fluoro-5-nitrobenzene.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H stretch | Sulfonamide (N-H) |
| 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric NO₂ stretch | Nitro group (NO₂) |
| 1350 - 1300 and 1160 - 1150 | Asymmetric and symmetric SO₂ stretch | Sulfonamide (SO₂) |
| 1250 - 1000 | C-F stretch | Aryl-F |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1600 - 1450 | C=C stretch | Aromatic ring |
The presence of strong absorption bands corresponding to the N-H, S=O, and N=O stretching vibrations provides compelling evidence for the presence of the sulfonamide and nitro functionalities[14][15].
Experimental Protocols
Synthesis of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
-
To a solution of 4-fluoro-5-nitro-1,2-phenylenediamine (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,2-ditosylamino-4-fluoro-5-nitrobenzene.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
HRMS Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Acquire the mass spectrum in positive or negative ion mode using an electrospray ionization (ESI) source.
FTIR Sample Preparation
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
Conclusion
The structural elucidation of 1,2-ditosylamino-4-fluoro-5-nitrobenzene is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the precise molecular weight and fragmentation data from HRMS, and the functional group identification from FTIR, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently characterize this and other complex aromatic molecules.
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